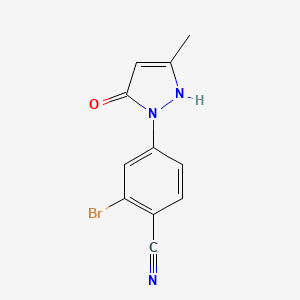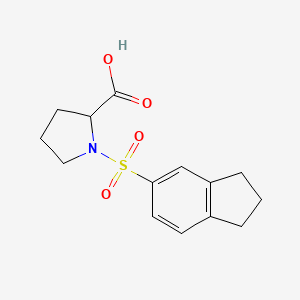
2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile
Descripción general
Descripción
2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile, also known as BMMPB, is a chemical compound that is used in a variety of scientific research applications. It is a brominated benzonitrile derivative and has a variety of potential uses in the laboratory due to its unique chemical structure.
Aplicaciones Científicas De Investigación
2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile has a variety of potential applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain and is important for memory and learning. Additionally, 2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile has been used in the study of the effects of oxidative stress, and it has been used as a potential treatment for Alzheimer's disease.
Mecanismo De Acción
2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile acts as an inhibitor of cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It binds to the active site of COX-2 and AChE, blocking their activity. This prevents the breakdown of acetylcholine, which is important for memory and learning, and it also prevents the production of inflammatory molecules, which are involved in the inflammatory response.
Biochemical and Physiological Effects
The effects of 2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile on the biochemical and physiological processes of the body have not been extensively studied. However, it is known that 2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile acts as an inhibitor of COX-2 and AChE, which can lead to decreased inflammation and improved memory and learning. Additionally, 2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile has been shown to have antioxidant properties, which can help reduce oxidative stress and protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile in laboratory experiments is its ability to inhibit COX-2 and AChE. This makes it a useful tool for studying the effects of inflammation and oxidative stress, as well as the effects of acetylcholine on memory and learning. However, 2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile is not without its limitations. It is not as potent as some other inhibitors, and its effects may not be as long-lasting. Additionally, the synthesis process for 2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile is complex and requires multiple steps, making it more time-consuming and expensive than other compounds.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile in scientific research. One possibility is to further explore its potential as an inhibitor of COX-2 and AChE, as well as its antioxidant properties. Additionally, researchers could explore other potential uses of 2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile, such as in the treatment of Alzheimer's disease or other neurological disorders. Additionally, further research could be done to explore the potential of 2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile to act as a drug delivery system, as well as to improve the synthesis process to make it more efficient and cost-effective. Finally, further research could be done to explore the potential of 2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile to interact with other drugs and compounds, as well as to explore its potential toxicological effects.
Propiedades
IUPAC Name |
2-bromo-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c1-7-4-11(16)15(14-7)9-3-2-8(6-13)10(12)5-9/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMGHHSPBJZSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC(=C(C=C2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071138.png)

![3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid](/img/structure/B3071149.png)

![4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3071159.png)
![4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071160.png)

![5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B3071169.png)
![benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B3071184.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071187.png)
![4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071189.png)